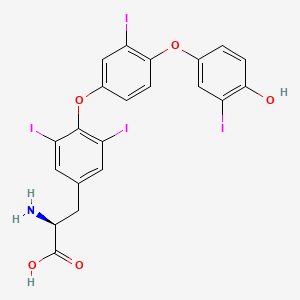
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is a complex organic compound characterized by the presence of multiple iodine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid typically involves multi-step organic reactions. The process begins with the iodination of phenol derivatives, followed by coupling reactions to introduce the amino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Iodine atoms can be reduced to form deiodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds.
Scientific Research Applications
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its therapeutic potential in treating thyroid-related disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in binding to target proteins, influencing their activity and function. This compound may modulate signaling pathways related to thyroid hormone regulation and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thyroxine: A thyroid hormone with a similar iodine-rich structure.
Triiodothyronine: Another thyroid hormone with three iodine atoms.
Iodophenol Derivatives: Compounds with phenol groups substituted with iodine atoms.
Uniqueness
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15I4NO5 |
|---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H15I4NO5/c22-13-8-11(1-3-18(13)27)30-19-4-2-12(9-14(19)23)31-20-15(24)5-10(6-16(20)25)7-17(26)21(28)29/h1-6,8-9,17,27H,7,26H2,(H,28,29)/t17-/m0/s1 |
InChI Key |
CKPJRPBUMLVOFC-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)C[C@@H](C(=O)O)N)I)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)CC(C(=O)O)N)I)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















